molecular formula C14H10BrNO6 B6418750 [(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 5-bromofuran-2-carboxylate CAS No. 386277-58-3

[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 5-bromofuran-2-carboxylate

Cat. No.: B6418750
CAS No.: 386277-58-3
M. Wt: 368.14 g/mol
InChI Key: CLGMBMYZQZOACU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 5-bromofuran-2-carboxylate is a complex organic compound that features a benzodioxole ring, a carbamoyl group, and a bromofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 5-bromofuran-2-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the benzodioxole derivative, followed by the introduction of the carbamoyl group through a reaction with an isocyanate. The final step involves the esterification of the bromofuran carboxylic acid with the carbamoyl intermediate under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 5-bromofuran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: The bromine atom in the furan ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 5-bromofuran-2-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

  • [(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 5-chlorofuran-2-carboxylate
  • [(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 5-iodofuran-2-carboxylate
  • [(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 5-fluorofuran-2-carboxylate

Uniqueness

[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 5-bromofuran-2-carboxylate is unique due to the presence of the bromine atom, which can participate in specific halogen bonding interactions that are not possible with other halogens. This can lead to different biological activities and binding affinities compared to its chloro, iodo, and fluoro analogs.

Properties

IUPAC Name

[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl] 5-bromofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrNO6/c15-12-4-3-10(22-12)14(18)19-6-13(17)16-8-1-2-9-11(5-8)21-7-20-9/h1-5H,6-7H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLGMBMYZQZOACU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)COC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.